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Compound of Interest

Compound Name: (Z)-1-Chlorobut-2-ene

Cat. No.: B1234357 Get Quote

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth spectroscopic analysis of (Z)-1-Chlorobut-2-ene, a

key intermediate in various chemical syntheses. The document is intended for researchers,

scientists, and professionals in the field of drug development and chemical manufacturing,

offering a comprehensive overview of its nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) characteristics.

Introduction
(Z)-1-Chlorobut-2-ene, also known as cis-1-chloro-2-butene, is a volatile, chlorinated alkene

with significant applications in organic synthesis. A thorough understanding of its spectroscopic

properties is crucial for reaction monitoring, quality control, and structural confirmation. This

guide presents a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and MS data, supplemented

with experimental protocols and structural visualizations.

Spectroscopic Data
The spectroscopic data for (Z)-1-Chlorobut-2-ene is summarized in the following tables. This

information is critical for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of (Z)-1-
Chlorobut-2-ene, including the connectivity of atoms and the stereochemistry of the double
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bond.

Table 1: ¹H NMR Data for (Z)-1-Chlorobut-2-ene

Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H1 3.92 Doublet (d) 6.8

H2 5.45 Multiplet (m) 10.2 (H2-H3)

H3 5.45 Multiplet (m) 10.2 (H2-H3)

H4 1.61 Triplet (t) 7.1

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Data for (Z)-1-Chlorobut-2-ene

Carbon Chemical Shift (δ, ppm)

C1 39.2

C2 129.7

C3 126.2

C4 12.7

Solvent: CDCl₃, Frequency: 100 MHz[1]

The coupling constant of 10.2 Hz between the vinyl protons (H2 and H3) is characteristic of a

cis-configuration, confirming the (Z)-isomer.[1]

Caption: Molecular structure of (Z)-1-Chlorobut-2-ene.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key

absorptions for (Z)-1-Chlorobut-2-ene are detailed below.
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Table 3: IR Absorption Data for (Z)-1-Chlorobut-2-ene

Functional Group Wavenumber (cm⁻¹) Intensity

C=C Stretch 1640 Medium

C-Cl Stretch 610 Strong

Alkenyl C-H Stretch 2980–3080 Medium

The C=C stretching frequency at 1640 cm⁻¹ is characteristic of a cis-disubstituted alkene.[1]

The strong absorption at 610 cm⁻¹ corresponds to the C-Cl stretching vibration.[1]

Alkene Group

Chloro Group

C=C Stretch
(1640 cm⁻¹)

Alkenyl C-H Stretch
(2980–3080 cm⁻¹)

C-Cl Stretch
(610 cm⁻¹)

(Z)-1-Chlorobut-2-ene

Click to download full resolution via product page

Caption: Key IR absorptions of (Z)-1-Chlorobut-2-ene.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule upon ionization.

Table 4: Mass Spectrometry Data for (Z)-1-Chlorobut-2-ene

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1234357?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/15672662/
https://pubmed.ncbi.nlm.nih.gov/15672662/
https://www.benchchem.com/product/b1234357?utm_src=pdf-body-img
https://www.benchchem.com/product/b1234357?utm_src=pdf-body
https://www.benchchem.com/product/b1234357?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1234357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Ion Relative Abundance

90/92 [M]⁺ Moderate (3:1 ratio)

55 [C₄H₇]⁺ 100% (Base Peak)

49/51 [CH₂Cl]⁺ Moderate (3:1 ratio)

The molecular ion peaks are observed at m/z 90 and 92, corresponding to the presence of the

³⁵Cl and ³⁷Cl isotopes in their natural 3:1 abundance ratio.[1] The base peak at m/z 55 results

from the loss of a chlorine radical.[1]
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Caption: Mass spectrometry fragmentation of (Z)-1-Chlorobut-2-ene.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of (Z)-1-
Chlorobut-2-ene. Specific instrument parameters may need to be optimized.

NMR Spectroscopy
Sample Preparation:

Due to the volatile nature of (Z)-1-Chlorobut-2-ene, sample preparation should be

conducted in a well-ventilated fume hood.
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Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform

(CDCl₃).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing.

Transfer the solution to a 5 mm NMR tube and cap it securely.

Data Acquisition:

The NMR spectra are acquired on a 400 MHz spectrometer.

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to

achieve a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum

and enhance sensitivity.

IR Spectroscopy
Sample Preparation:

Attenuated Total Reflectance (ATR) is a suitable technique for liquid samples like (Z)-1-
Chlorobut-2-ene, requiring minimal sample preparation.

Place a small drop of the neat liquid sample directly onto the ATR crystal.

Data Acquisition:

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

A background spectrum of the clean ATR crystal should be collected prior to the sample

measurement.

The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry
Sample Introduction:
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Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for volatile

compounds like (Z)-1-Chlorobut-2-ene.

Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) into the

GC system. The GC column separates the compound from any impurities before it enters

the mass spectrometer.

Data Acquisition:

Use electron ionization (EI) at a standard energy of 70 eV to induce fragmentation.

The mass analyzer scans a range of m/z values to detect the molecular ion and fragment

ions.

Conclusion
The spectroscopic data and protocols presented in this guide provide a comprehensive

framework for the analysis of (Z)-1-Chlorobut-2-ene. The distinct NMR, IR, and MS

fingerprints are invaluable for the unambiguous identification and characterization of this

important chemical intermediate. Adherence to the outlined experimental procedures will

ensure the acquisition of high-quality, reproducible spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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